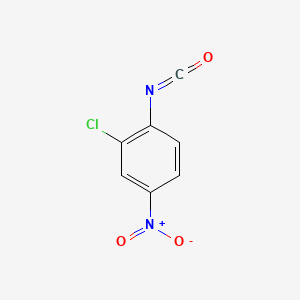

2-Chloro-4-nitrophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-isocyanato-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLDSAUWRJCSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404901 | |

| Record name | 2-Chloro-4-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40397-95-3 | |

| Record name | 2-Chloro-4-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40397-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-nitrophenyl isocyanate (CAS: 40397-95-3)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Electrophile for Complex Molecule Synthesis

2-Chloro-4-nitrophenyl isocyanate is a highly reactive organic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical architecture, featuring a phenyl ring substituted with a chloro group at the 2-position, a nitro group at the 4-position, and the highly electrophilic isocyanate moiety, bestows upon it a unique reactivity profile. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 40397-95-3 | [2] |

| Molecular Formula | C₇H₃ClN₂O₃ | [2] |

| Molecular Weight | 198.56 g/mol | [2] |

| Appearance | Light yellow to brown solid/crystalline powder | [1] |

| Melting Point | 59-63 °C | [3] |

| Solubility | Soluble in organic solvents | [1] |

| InChI Key | POLDSAUWRJCSOK-UHFFFAOYSA-N | [2] |

Safety and Handling: this compound is a toxic and moisture-sensitive compound. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as respiratory sensitization. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Self-Validating Protocol

The most common and industrially scalable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. In the case of this compound, the starting material is 2-chloro-4-nitroaniline. The use of phosgene, a highly toxic gas, requires specialized equipment and stringent safety precautions. A safer alternative is the use of triphosgene, a solid phosgene equivalent.

Experimental Protocol: Synthesis from 2-chloro-4-nitroaniline using Triphosgene

This protocol is adapted from established procedures for the synthesis of nitrophenyl isocyanates using triphosgene.[4]

Materials:

-

2-chloro-4-nitroaniline

-

Triphosgene

-

Anhydrous 1,2-dichloroethane

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing a solution of sodium hydroxide), and an inert gas inlet, add 2-chloro-4-nitroaniline.

-

Add anhydrous 1,2-dichloroethane to dissolve the aniline.

-

Under a continuous stream of inert gas, add triphosgene portion-wise to the stirred solution. An optimal molar ratio of aniline to triphosgene is approximately 2.5:1.[4]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 75 °C) and maintain for 5-6 hours.[4] The progress of the reaction can be monitored by the cessation of HCl gas evolution (as indicated by pH paper at the scrubber outlet) or by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by recrystallization from an appropriate solvent (e.g., hexane) or by vacuum distillation, though caution must be exercised due to the thermal lability of the isocyanate.

Caption: Synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate carbon atom. The presence of two electron-withdrawing groups, the chloro and nitro substituents, significantly enhances this electrophilicity, making it a highly reactive partner for a wide range of nucleophiles.

Nucleophilic Addition Reactions

The cornerstone of this compound's utility is its reaction with nucleophiles to form stable addition products.

1. Reaction with Amines to form Ureas: Primary and secondary amines readily react with this compound in an exothermic reaction to form substituted ureas. This reaction is typically fast and high-yielding, proceeding via a nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by proton transfer.

Caption: Mechanism of Urea Formation.

2. Reaction with Alcohols to form Carbamates (Urethanes): Alcohols react with this compound to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and may require heating or catalysis, especially with less nucleophilic alcohols.

Caption: Mechanism of Carbamate Formation.

Applications in Drug Discovery and Development

The ability of this compound to readily form urea and carbamate linkages makes it a valuable building block in medicinal chemistry. These functional groups are prevalent in a wide range of biologically active molecules, acting as hydrogen bond donors and acceptors to facilitate binding to biological targets such as enzymes and receptors.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Experimental Protocol: Synthesis of a Substituted Urea Derivative

This protocol provides a general method for the synthesis of a urea derivative from this compound and a primary amine.

Materials:

-

This compound

-

A primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine in the anhydrous solvent under an inert atmosphere.

-

In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

While stirring the amine solution at room temperature, add the isocyanate solution dropwise over 10-15 minutes. The reaction is often exothermic, and for highly reactive amines, cooling in an ice bath may be necessary.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC, observing the disappearance of the starting materials. The characteristic N=C=O stretching frequency of the isocyanate at ~2270 cm⁻¹ in the IR spectrum can also be monitored for its disappearance.

-

Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with a small amount of cold solvent.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Conclusion: A Key Reagent for Chemical Innovation

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its enhanced electrophilicity, a direct consequence of its electronic makeup, allows for efficient and high-yielding reactions with a broad range of nucleophiles. For researchers and professionals in drug development, a comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in the creation of novel therapeutics. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the effective and safe utilization of this important chemical intermediate.

References

- Google Patents.

-

ResearchGate. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. [Link]

-

ResearchGate. Reaction of Isocyanates with amines. [Link]

-

ResearchGate. Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. [Link]

- Google Patents.

-

Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]

- Google Patents.

-

Semantic Scholar. Isocyanate-based multicomponent reactions. [Link]

-

AUB ScholarWorks. of the reaction between. [Link]

-

PMC. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. [Link]

-

ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. [Link]

-

Reddit. Workup for isocyante synthesis from triphoagene? : r/Chempros. [Link]

-

ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

-

ResearchGate. Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1.... [Link]

-

LIBIOS. 2-Chloro-4-nitrophenyl-α-mannotetraoside (Lot 181104). [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

ResearchGate. Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]

-

Unknown Source. Table of Characteristic IR Absorptions. [Link]

-

PMC. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

Sources

2-Chloro-4-nitrophenyl isocyanate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-nitrophenyl isocyanate

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant utility in organic synthesis, particularly within the pharmaceutical and agrochemical industries. We delve into the principal synthesis methodology—phosgenation of 2-chloro-4-nitroaniline—elucidating the mechanistic underpinnings and providing a detailed, field-proven experimental protocol. The guide establishes a framework for the robust characterization of the compound through a suite of analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we explore the characteristic reactivity of the isocyanate functional group and its strategic application in the synthesis of complex molecules. Crucially, this document codifies the essential safety protocols and handling procedures required for mitigating the risks associated with this reactive and toxic compound. This guide is intended for researchers, chemists, and process development scientists who require a deep, practical understanding of this versatile chemical building block.

Introduction: The Role of Substituted Phenyl Isocyanates in Chemical Synthesis

Significance of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly valuable functional group in modern organic chemistry, characterized by its potent electrophilicity. This reactivity allows it to readily form stable covalent bonds with a wide array of nucleophiles, including alcohols, amines, and water.[1] This versatility is the foundation for the synthesis of polyurethanes, polyureas, and a diverse range of other molecular architectures.[2] In the context of fine chemical and pharmaceutical synthesis, isocyanates serve as critical synthons for introducing urethane and urea linkages, which are prevalent motifs in biologically active molecules.[3]

The 2-Chloro-4-nitrophenyl Moiety as a Versatile Building Block

The 2-chloro-4-nitrophenyl scaffold is a synthetically useful moiety for several reasons. The electron-withdrawing nature of both the nitro (NO₂) and chloro (Cl) groups significantly influences the reactivity of the aromatic ring and any attached functional groups. Specifically, these substituents enhance the electrophilic character of the isocyanate carbon, making this compound a highly reactive and efficient reagent. Moreover, the nitro group can be readily reduced to an amine, providing a chemical handle for subsequent functionalization, a common strategy in the development of drug candidates.[4]

Applications in Medicinal Chemistry and Drug Development

Aromatic isocyanates are foundational reagents in the construction of novel therapeutics. The urea linkage, formed by the reaction of an isocyanate with an amine, is a key structural element in many kinase inhibitors used in oncology, such as Sorafenib and Regorafenib. While this compound itself is not a final drug product, it serves as a specialized intermediate. It enables the introduction of the substituted phenyl ring into a lead molecule, which can then be elaborated. This approach is central to creating libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[5][6]

Synthesis of this compound

The industrial and laboratory-scale synthesis of aryl isocyanates is dominated by the phosgenation of the corresponding primary amine. This method is highly efficient and broadly applicable, though it requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene gas.

The Phosgenation Route: Mechanism and Rationale

The conversion of 2-chloro-4-nitroaniline to this compound using phosgene (COCl₂) is the most direct and established synthetic pathway.[1][7] The reaction is typically performed in an inert, high-boiling solvent such as chlorobenzene or o-dichlorobenzene and proceeds through a two-stage thermal process.[8]

-

Cold Phosgenation: Initially, the amine and phosgene are reacted at a low temperature (e.g., <70°C).[8] The primary amine attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of an N-carbamoyl chloride intermediate.

-

Hot Phosgenation: The reaction mixture is then heated (e.g., 100-200°C).[8] At elevated temperatures, the carbamoyl chloride intermediate eliminates a molecule of hydrogen chloride (HCl) to yield the final isocyanate product. A continuous flow of phosgene is often maintained during this stage to drive the reaction to completion and minimize side reactions.[9]

The rationale for this two-temperature procedure is to control the exothermic initial reaction and prevent the formation of undesired urea byproducts, which can occur if the local concentration of the amine exceeds that of phosgene.[8]

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Phosgenation

Disclaimer: This protocol involves extremely hazardous materials, including phosgene, and should only be performed by trained personnel in a specialized chemical facility with appropriate engineering controls and continuous atmospheric monitoring.

-

Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube extending below the solvent surface, and a temperature probe is charged with an inert solvent (e.g., chlorobenzene, 800 mL). The reactor outlet is connected to a robust acid gas scrubbing system (e.g., caustic soda solution).

-

Phosgene Charge: The solvent is cooled to 0°C, and phosgene (2.1 mol) is carefully introduced into the stirred solvent.[9]

-

Amine Addition: 2-Chloro-4-nitroaniline (1.0 mol, 172.56 g) is added portion-wise to the stirred phosgene solution, maintaining the temperature below 10°C.[9]

-

Heating Ramp (Cold to Hot Phosgenation): Upon completion of the addition, the resulting slurry is slowly heated to 55°C. A gentle stream of phosgene gas is bubbled through the mixture.[9] The temperature is then gradually increased to reflux (~130°C). The reaction is monitored by the evolution of HCl gas.

-

Reaction Completion: The mixture is maintained at reflux with continuous phosgene sparging for several hours until the suspension becomes a clear solution, indicating the consumption of the intermediate.[9] Phosgenation is continued for an additional hour to ensure complete conversion.

-

Work-up and Isolation: The phosgene flow is stopped, and the system is purged with an inert gas (e.g., nitrogen) to remove excess phosgene into the scrubber. The solvent is then partially removed by distillation under atmospheric pressure.

-

Purification: The concentrated solution is cooled, inducing crystallization of the product. The solid this compound is isolated by filtration, washed with a cold, non-polar solvent (e.g., hexane), and dried under vacuum. Further purification can be achieved by recrystallization or vacuum distillation.

Alternative Phosgene-Free Methodologies

Given the acute hazards of phosgene, significant effort has been dedicated to developing safer alternatives. For laboratory-scale synthesis, triphosgene (bis(trichloromethyl) carbonate) is a common substitute.[10] It is a stable, crystalline solid that decomposes in situ to generate phosgene under controlled conditions, thereby avoiding the handling of large quantities of the toxic gas. The reaction mechanism is analogous to that of phosgene.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 40397-95-3 | |

| Molecular Formula | C₇H₃ClN₂O₃ | |

| Molecular Weight | 198.56 g/mol | |

| Appearance | White to yellow crystalline solid | [11] |

| Melting Point | 59-63 °C | |

| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [11] |

Spectroscopic Analysis: A Self-Validating System

FTIR is the primary tool for confirming the presence of the isocyanate functional group. The spectrum is dominated by a very strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.

-

-N=C=O Stretch: ~2270 cm⁻¹ (Characteristic and intense)

-

Aromatic C=C Stretch: ~1600 cm⁻¹

-

Asymmetric NO₂ Stretch: ~1525 cm⁻¹

-

Symmetric NO₂ Stretch: ~1350 cm⁻¹

The presence of the intense peak around 2270 cm⁻¹ and the disappearance of the N-H stretching bands of the starting amine (typically 3300-3500 cm⁻¹) provides conclusive evidence of a successful conversion.[12]

-

¹H NMR: The aromatic region will display signals for three non-equivalent protons. Due to the substitution pattern, a complex splitting pattern is expected.

-

H-6: Expected to be a doublet, downfield due to proximity to the chloro group.

-

H-5: Expected to be a doublet of doublets.

-

H-3: Expected to be a doublet, furthest downfield due to deshielding by both the nitro and isocyanate groups.

-

-

¹³C NMR: Seven distinct signals are expected.

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion (M⁺): A distinct isotopic cluster will be observed for the molecular ion due to the presence of chlorine. The M⁺ peak will appear at m/z 198 (for ³⁵Cl) and the M+2 peak at m/z 200 (for ³⁷Cl) in an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.[15]

-

Key Fragments: Common fragmentation pathways for aromatic isocyanates include the loss of the isocyanate group (-NCO, 42 Da) and the nitro group (-NO₂, 46 Da).

Chemical Reactivity and Synthetic Utility

Electrophilicity of the Isocyanate Group

The central carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent reactivity is further amplified in this compound by the potent electron-withdrawing nitro and chloro substituents on the aromatic ring.

Key Reactions with Nucleophiles

The synthetic utility of isocyanates stems from their predictable reactions with common nucleophiles.[1]

-

Reaction with Alcohols: Forms a stable urethane (carbamate) linkage.

-

Reaction with Amines: Forms a stable urea linkage.

-

Reaction with Water: An unstable carbamic acid is formed initially, which rapidly decarboxylates to yield the corresponding primary amine (2-chloro-4-nitroaniline) and carbon dioxide gas. This reaction underscores the need for anhydrous storage and handling conditions.[1][16]

Caption: General reactivity of the isocyanate group with key nucleophiles.

Strategic Use in Multi-step Synthesis

In a synthetic campaign, this compound is used to append the -(C=O)NH-(2-Cl, 4-NO₂-Phenyl) unit to a molecule of interest. This can be a late-stage functionalization step. Subsequently, the nitro group can be selectively reduced to an amine, which can then participate in further reactions, such as amide bond formation or sulfonylation, allowing for rapid diversification of a core structure.

Safety, Handling, and Storage

Hazard Identification and Toxicology Profile

This compound is a hazardous substance with multiple risk factors.

-

Toxicity: It is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[11][17]

-

Irritation: It is a powerful irritant to the skin, eyes, and mucous membranes of the respiratory tract.[17][18]

-

Sensitization: Like most isocyanates, it is a potential respiratory and dermal sensitizer. Repeated exposure, even at low levels, can lead to occupational asthma.[18][19]

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

All manipulations must be conducted within a certified chemical fume hood to prevent inhalation exposure.[11] The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.[20]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Double-gloving is recommended.[20]

-

Body Protection: A lab coat, buttoned fully, and potentially disposable overalls for larger quantities.[20]

-

Respiratory Protection: While engineering controls are primary, a respirator with an appropriate cartridge may be required for non-routine operations or in case of a spill.

Procedures for Storage and Quenching

-

Storage: The compound must be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials like alcohols and amines.[11] Storage under an inert atmosphere (nitrogen or argon) is recommended to prolong shelf life.[11]

-

Spill & Quenching: Small spills can be neutralized with a decontaminating solution (e.g., a mixture of water, detergent, and a small amount of ammonia or sodium carbonate). This solution reacts with the isocyanate to form inert ureas.

Conclusion

This compound is a high-value, reactive intermediate whose synthesis and application demand a sophisticated understanding of its chemistry and associated hazards. The phosgenation of its parent amine remains the most viable synthetic route, while a combination of spectroscopic methods provides a robust system for its characterization and quality control. Its utility in medicinal chemistry and other areas of organic synthesis is driven by the predictable and efficient reactivity of the isocyanate group, coupled with the potential for further transformation of the substituted aromatic ring. Adherence to stringent safety protocols is not merely a recommendation but an absolute requirement for the handling of this compound, ensuring its powerful reactivity can be harnessed safely and effectively.

References

- Google Patents. (n.d.). Process for preparing 2-chloro-4-nitrophenol.

- Google Patents. (n.d.). Process for the preparation of 2-chloro-4-nitrotoluene.

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved February 7, 2026, from [Link]

-

Joshi, S. (2018). Phosgenation – a unique unit process of industrial importance. Retrieved February 7, 2026, from [Link]

-

LIBIOS. (n.d.). 2-Chloro-4-nitrophenyl-α-mannotetraoside (Lot 181104). Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrophenyl isocyanate. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved February 7, 2026, from [Link]

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). 2-chloro-5-nitro-phenyl isocyanate, process for its preparation and its use.

-

ResearchGate. (n.d.). Theory analysis of mass spectra of long-chain isocyanates. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Retrieved February 7, 2026, from [Link]

-

Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved February 7, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Retrieved February 7, 2026, from [Link]

-

IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved February 7, 2026, from [Link]

-

Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectrometry of Polyurethanes. PubMed Central. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N-Acylated Anilines: One-Pot Synthesis of 2,4-Dichloroquinolines. PubMed. Retrieved February 7, 2026, from [Link]

-

PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Isocyanide-based multicomponent reactions in drug discovery. Retrieved February 7, 2026, from [Link]

-

SpectraBase. (n.d.). 2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide - Optional[1H NMR] - Spectrum. Retrieved February 7, 2026, from [Link]

-

Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and cyclic ketones by gas chromatography. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2020). A photochemical dehydrogenative strategy for aniline synthesis. Retrieved February 7, 2026, from [Link]

-

Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. Retrieved February 7, 2026, from [Link]

-

MDPI. (2019). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of Gas Phase Isocyanates Using Proton Transfer Reaction Mass Spectrometry. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved February 7, 2026, from [Link]

-

CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass spectrometry-based analysis of murine bronchoalveolar lavage fluid following respiratory exposure to 4,4'-methylene diphenyl diisocyanate aerosol. PubMed Central. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved February 7, 2026, from [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosgenation – a unique unit process of industrial importance - Prof Shreerang Joshi | Chemical Industry Digest [chemindigest.com]

- 8. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 9. EP0041171B1 - 2-chloro-5-nitro-phenyl isocyanate, process for its preparation and its use - Google Patents [patents.google.com]

- 10. Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N-Acylated Anilines: One-Pot Synthesis of 2,4-Dichloroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Chloro-3-nitrophenyl Isocyanate | 40397-96-4 | TCI AMERICA [tcichemicals.com]

- 12. A11194.14 [thermofisher.com]

- 13. 2-Chloroethyl isocyanate(1943-83-5) 13C NMR spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Chloro-4-nitroaniline(121-87-9) 1H NMR [m.chemicalbook.com]

- 16. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. 2-Nitrophenyl isocyanate | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 19. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 20. hse.gov.uk [hse.gov.uk]

Technical Guide: Reactivity & Protocol for 2-Chloro-4-nitrophenyl Isocyanate with Primary Amines

Executive Summary

This guide details the chemical behavior, mechanistic pathways, and synthetic protocols for the reaction between 2-Chloro-4-nitrophenyl isocyanate (CAS: 3320-83-0) and primary amines. This specific isocyanate is a high-value electrophile in medicinal chemistry, primarily used to generate 1,3-diarylurea or 1-aryl-3-alkylurea scaffolds. These motifs are critical pharmacophores in kinase inhibitors (e.g., VEGFR, RAF targets) and agricultural cytokinins.

Due to the synergistic electron-withdrawing effects of the para-nitro and ortho-chloro substituents, this isocyanate exhibits hyper-electrophilicity compared to unsubstituted phenyl isocyanate. This necessitates strict kinetic control to prevent side reactions such as dimerization or hydrolysis.

Molecular Architecture & Reactivity Profile

Electronic Activation (The "Push-Pull" Absence)

The reactivity of the isocyanate carbon (-N=C =O) is defined by the substituents on the phenyl ring.

-

4-Nitro Group (

): A strong electron-withdrawing group (EWG) via both induction ( -

2-Chloro Group (

): Provides inductive withdrawal (

Net Effect: The isocyanate carbon is exceptionally electrophilic.[1] Reaction rates with primary amines are orders of magnitude faster than with phenyl isocyanate.

Steric Influence

The ortho-chloro substituent locks the conformation of the resulting urea through steric hindrance, often forcing the aromatic ring out of planarity with the urea linkage. This "twist" is a desired feature in drug design to fit into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).

Mechanistic Pathway

The formation of the urea linkage follows a concerted nucleophilic addition mechanism. Unlike carbonyl substitutions (which release a leaving group), this is an addition reaction, resulting in 100% atom economy regarding the primary reactants.

Reaction Diagram

The primary amine acts as the nucleophile, attacking the central carbon of the isocyanate.

Figure 1: Step-wise mechanistic flow of urea formation.

Experimental Protocol: The Kinetic Control Method

Objective: Synthesize 1-(2-chloro-4-nitrophenyl)-3-alkylurea with >95% purity. Scale: 1.0 mmol (adaptable).

Reagents & Materials

| Component | Role | Equivalents | Notes |

| Primary Amine | Nucleophile | 1.0 eq | Must be dry (free of water). |

| This compound | Electrophile | 1.05 eq | Slight excess ensures full amine consumption. |

| Dichloromethane (DCM) | Solvent | 0.1 - 0.2 M | Anhydrous. Alternative: THF. |

| Triethylamine (TEA) | Base (Optional) | 1.1 eq | Only required if amine is supplied as a salt (e.g., HCl salt). |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to remove atmospheric moisture. Note: Moisture reacts with isocyanates to form anilines and

Step 2: Solvation

-

Dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Conditional: If using an amine hydrochloride salt, add Triethylamine (1.1 mmol) and stir for 10 minutes to liberate the free base.

Step 3: Controlled Addition (Critical)

-

Cool the reaction vessel to 0°C using an ice bath. The high reactivity of the nitro/chloro-substituted isocyanate generates significant heat (exothermic).

-

Dissolve This compound (1.05 mmol) in DCM (2 mL).

-

Add the isocyanate solution dropwise to the amine solution over 5–10 minutes.

-

Why? Dropwise addition prevents localized hot spots and dimerization.

-

Step 4: Reaction Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Monitor via TLC (Thin Layer Chromatography) or LC-MS.

-

Target: Disappearance of the amine peak.

-

Time: Typically complete within 30–60 minutes due to electronic activation.

-

Step 5: Isolation

-

Scenario A (Precipitate forms): The urea product often precipitates from DCM. Filter the solid, wash with cold DCM, and dry under vacuum.

-

Scenario B (Soluble product): If no precipitate, evaporate the solvent under reduced pressure. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Workflow Visualization

Figure 2: Decision tree for the synthesis and isolation of urea derivatives.

Troubleshooting & Optimization

The Moisture Problem (Hydrolysis)

Water is the enemy of isocyanate reactions.

-

Mechanism:

. -

Consequence: The generated aniline (2-chloro-4-nitroaniline) is also a nucleophile and will react with remaining isocyanate to form a symmetric diphenylurea impurity (dimer).

-

Solution: Use strictly anhydrous solvents and maintain a positive pressure of inert gas.

Solubility Issues

The resulting urea is often highly crystalline and insoluble in non-polar solvents.

-

If product crashes out too fast: It may trap unreacted starting material. Add a small amount of THF or DMF to maintain solubility until the reaction is complete, then precipitate by adding water or hexane.

Safety: Toxicity & Sensitization

-

Hazard: this compound is a potent respiratory sensitizer and lachrymator.

-

Control: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended. Quench excess isocyanate with methanol before disposal.

Applications in Drug Discovery

The 1-(2-chloro-4-nitrophenyl)-3-urea motif serves as a versatile scaffold:

-

Kinase Inhibition: The urea moiety acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. The electron-deficient aromatic ring enhances

-stacking interactions within the binding pocket. -

Prodrug Potential: The nitro group (

) can be selectively reduced to an aniline (

References

-

Isocyanate Reactivity & Mechanism : Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457-496.Link

- Urea Synthesis Protocols: Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings.

-

Safety Data (this compound) : PubChem Compound Summary for CID 76834.Link

-

Kinase Inhibitor Scaffolds : Dumas, J., et al. (2000). Discovery of a new class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.Link

Sources

2-Chloro-4-nitrophenyl Isocyanate (CNPIC): Electrophilicity, Mechanism, and Application Guide

Executive Summary

2-Chloro-4-nitrophenyl isocyanate (CNPIC) is a highly reactive electrophilic derivatizing agent used primarily in the structural elucidation and chromatographic detection of nucleophilic analytes (alcohols, amines, and thiols). Its utility stems from the synergistic electron-withdrawing effects of the para-nitro and ortho-chloro substituents, which significantly enhance the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate. This guide details the molecular basis of its reactivity, the precise mechanism of nucleophilic addition, and a validated protocol for its use in HPLC derivatization.

Molecular Architecture & Electronic Effects

The high reactivity of CNPIC is dictated by the electronic perturbation of the isocyanate (-N=C=O) group by the substituted phenyl ring.

Electronic Activation Analysis

The isocyanate carbon is inherently electrophilic due to the electronegativity of the nitrogen and oxygen atoms. In CNPIC, this electrophilicity is supercharged by two substituents:

-

4-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) (

). It exerts a powerful mesomeric ( -

2-Chloro Group (-Cl): Positioned ortho to the isocyanate. While halogens are weak resonance donors, their inductive withdrawal (

) dominates in this position. Furthermore, the steric bulk of the chlorine atom may twist the isocyanate group out of coplanarity with the ring, potentially disrupting conjugation but maintaining the strong inductive activation.

Visualization of Electronic Effects

The following diagram illustrates the electron density withdrawal that creates a "hotspot" for nucleophilic attack at the central carbon.

Caption: Figure 1. Synergistic electron withdrawal by Nitro and Chloro substituents activates the isocyanate carbon.

Reaction Mechanisms

General Nucleophilic Addition

The core reaction involves the addition of a nucleophile (H-Nu) across the C=N double bond of the isocyanate.

-

Attack: The lone pair of the nucleophile attacks the electrophilic carbon.

-

Proton Transfer: The hydrogen is transferred to the nitrogen atom.

-

Product: Formation of a stable urea (from amines) or carbamate (from alcohols).[1]

Mechanism: Carbamate Formation (Alcohol Derivatization)

This is the primary pathway for HPLC labeling of alcohols. The reaction often requires a base catalyst (e.g., Pyridine or Triethylamine) to enhance the nucleophilicity of the alcohol.

Caption: Figure 2. Base-catalyzed addition of alcohol to CNPIC forming a stable carbamate derivative.

Kinetic Considerations

-

Rate Order: The reaction typically follows second-order kinetics (

). -

Relative Reactivity: CNPIC reacts significantly faster than phenyl isocyanate due to the activation energy lowering effect of the substituents.

Experimental Protocol: HPLC Derivatization of Alcohols

Objective: To tag chiral or achiral alcohols with CNPIC for UV-Vis detection (approx.

Reagents & Equipment

-

Reagent: this compound (Solid, store under N₂/Ar, protect from moisture).

-

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene. Note: Water content must be <0.01% to prevent hydrolysis.

-

Catalyst: Triethylamine (TEA) or Pyridine (dry).

-

Quench: Diethylamine or Ethanol.

Step-by-Step Methodology

-

Preparation: Dissolve the target alcohol (approx. 0.1 mmol) in 1.0 mL of anhydrous MeCN in a dry reaction vial.

-

Reagent Addition: Add CNPIC (0.15 mmol, 1.5 eq) to the vial. Excess reagent ensures complete conversion.

-

Catalysis: Add 10-20 µL of dry Pyridine or TEA.

-

Incubation: Seal the vial and heat to 60°C for 30-45 minutes in a heating block.

-

Validation: Monitor by TLC or LC-MS for disappearance of the starting alcohol.

-

-

Quenching: Add 50 µL of Diethylamine or Ethanol to react with remaining isocyanate. Incubate for 5 mins.

-

Why? This prevents the isocyanate from reacting with the HPLC column stationary phase or forming artifacts during analysis.

-

-

Analysis: Inject directly onto the HPLC or dilute with mobile phase.

Data Summary: Reactivity Profile

| Nucleophile Type | Catalyst Required? | Reaction Temp | Product |

| Primary Amine | No | 20°C (RT) | Urea |

| Secondary Amine | No | 20°C (RT) | Urea |

| Primary Alcohol | Yes (Base) | 50-60°C | Carbamate |

| Secondary Alcohol | Yes (Base) | 60-70°C | Carbamate |

| Water (Impurity) | N/A | Ambient | Symmetrical Urea (Precipitate) |

Safety & Handling (Critical)

CNPIC is a potent sensitizer and lachrymator. Strict adherence to safety protocols is mandatory.

-

Moisture Sensitivity: Reacts with water to release CO₂ and form 1,3-bis(2-chloro-4-nitrophenyl)urea, a highly insoluble solid that can clog HPLC lines. Always use anhydrous solvents.

-

Toxicity: Isocyanates can cause respiratory sensitization (asthma-like symptoms). Handle only in a functioning fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

References

-

Isocyanate Reactivity & Mechanism

-

Derivatization Reagents in HPLC

- Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC.

- Source: ResearchG

-

Link:[Link]

- Safety Data & Handling: Title: Safety Data Sheet: this compound. Source: Thermo Fisher Scientific / Alfa Aesar.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

Enhancing Chiral Resolution: The Strategic Utility of 2-Chloro-4-nitrophenyl Isocyanate

[1]

Executive Summary

In the high-stakes arena of chiral chromatography, direct resolution of polar analytes (alcohols, amines) is often hampered by poor retention, weak detection, or insufficient interaction with the Chiral Stationary Phase (CSP).[1][2] this compound (CNPI) emerges not as a classical "Chiral Derivatizing Agent" (which creates diastereomers), but as a strategic achiral tag that transforms difficult analytes into highly resolvable carbamates or ureas.[1]

This guide explores the mechanistic advantages of CNPI—specifically the steric influence of the ortho-chloro group and the electronic pull of the para-nitro group—in enhancing enantioselectivity (

Part 1: The Chemistry of Derivatization[1]

The Challenge of Native Analytes

Chiral alcohols and amines often lack the "handles" required for effective discrimination by CSPs.

-

Weak Interaction: They may lack aromatic rings for

- -

Poor Detection: Aliphatic chiral centers often have no UV chromophore.

-

Peak Tailing: Free amines/hydroxyls interact non-specifically with silanols on the column support.

The CNPI Solution

CNPI reacts rapidly with nucleophiles to form stable carbamates (from alcohols) or ureas (from amines).[1] Unlike the standard phenyl isocyanate, the 2-chloro-4-nitro substitution pattern offers unique advantages:

| Feature | Chemical Function | Chromatographic Benefit |

| Isocyanate Group ( | Reactive Electrophile | Rapid, quantitative tagging of |

| 4-Nitro Group ( | Electron Withdrawing / Chromophore | Detection: Strong UV absorption ( |

| 2-Chloro Group ( | Steric Bulk (Ortho effect) | Selectivity ( |

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the analyte on the isocyanate carbon.[1]

Figure 1: General reaction pathway for CNPI derivatization.[1] The reaction is typically catalyzed by a weak base (pyridine or triethylamine).[1]

Part 2: Strategic Application in Chiral LC

The "Achiral Tag" Paradox

It is a common misconception that one must use a chiral reagent (like Mosher's acid) to separate enantiomers. While chiral reagents create diastereomers (separable on achiral C18 columns), they introduce kinetic resolution issues and require high reagent purity.

The CNPI approach is different:

-

Reagent: Achiral (CNPI).

-

Product: Enantiomers (Derivatized).

-

Separation: Performed on a Chiral Stationary Phase (CSP) .

Why derivatize if you still need a CSP?

The native enantiomers might have a separation factor (

The Ortho-Chloro Effect

The 2-chloro substituent is the critical differentiator from standard 4-nitrophenyl isocyanate.[1]

-

Conformational Locking: The steric bulk of the chlorine atom at the ortho position restricts the rotation of the phenyl ring relative to the carbamate bond.[1]

-

Recognition: This rigidity reduces the entropic penalty of binding to the CSP, often resulting in sharper peaks and higher resolution compared to un-chlorinated analogs.

Part 3: Experimental Protocol

Safety Note: Isocyanates are sensitizers and lachrymators. Work in a fume hood. Ensure all glassware is flame-dried; water destroys the reagent.[1]

Materials

-

Reagent: this compound (Sigma-Aldrich/Merck, >97%).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Catalyst: Dry Pyridine or Triethylamine (TEA).

-

Quench: Methanol or Ethanol.

Standard Derivatization Workflow

This protocol is designed for analytical scale (approx.

-

Preparation: Dissolve

of the chiral alcohol/amine in -

Addition: Add

equivalents of CNPI (approx -

Catalysis: Add

of Pyridine. -

Incubation: Cap tightly. Vortex. Heat at

for 30–60 minutes.-

Note: Sterically hindered alcohols may require

for 2 hours.

-

-

Quenching: Add

of Methanol to destroy excess isocyanate (forms methyl carbamate). -

Evaporation (Optional): Evaporate to dryness under

and reconstitute in Mobile Phase to remove pyridine (if it interferes with chromatography). -

Analysis: Inject onto Chiral HPLC/SFC.

Figure 2: Step-by-step derivatization workflow for HPLC analysis.

Part 4: Analytical Validation & Troubleshooting

Recommended Column Phases

Because the CNPI derivative contains a

-

Polysaccharide Phases (Amylose/Cellulose derivatives): e.g., Chiralpak AD-H, OD-H. The carbamate interacts with the carbamates on the polymer backbone.

-

Pirkle Phases (Whelk-O 1): The nitro-aromatic group of the derivative interacts via

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Wet solvents (Isocyanate hydrolysis).[1] | Use freshly distilled DCM/Toluene and molecular sieves. |

| Extra Peaks | Excess reagent reacting with quench (MeOH). | The methyl carbamate (from quench) will appear as a peak. Ensure it is resolved from your analyte or evaporate/extract before injection. |

| Peak Broadening | Pyridine overload. | Evaporate reaction mixture to dryness and reconstitute in mobile phase. |

| Racemization | Harsh conditions (High T or strong base). | Reduce temperature to |

References

-

Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.Link

-

BenchChem. Application Note: Chiral Separation of Isocyanate Derivatives by HPLC. (General protocols for isocyanate handling). Link[1]

-

Bezhan Chankvetadze, et al. Separation of Enantiomers... with Cellulose tris(4-chloro-3-methylphenylcarbamate).[1][3] Journal of Chromatography A, 2018. (Demonstrates the utility of chlorophenyl carbamates in chiral recognition). Link

-

Thermo Scientific. 4-Nitrophenyl isocyanate Specifications and Handling.Link[1][4]

-

Koizumi, H., et al. Synthesis of carbamates by carbamoylation.[5] J. Org.[5][6] Chem., 2023.[5][6][7] (Mechanistic insights into carbamate formation). Link[1]

Sources

- 1. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Separation of enantiomers of selected chiral sulfoxides with cellulose tris(4-chloro-3-methylphenylcarbamate)-based chiral columns in high-performance liquid chromatography with very high separation factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A11194.14 [thermofisher.com]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 7. sdiarticle4.com [sdiarticle4.com]

Technical Guide: Peptide Derivatization with 2-Chloro-4-nitrophenyl Isocyanate

This guide serves as an advanced technical resource for the application of 2-Chloro-4-nitrophenyl isocyanate (CNPI) in peptide mapping and quantitation. It synthesizes chemical kinetics, practical bench protocols, and mass spectrometric interpretation.

Executive Summary & Chemical Rationale

In the landscape of proteomic derivatization, This compound (CNPI) occupies a specialized niche. Unlike standard Edman reagents (PITC) or fluorescent tags, CNPI offers a dual-modality advantage:

-

Enhanced UV/Vis Sensitivity: The nitro group (

) acts as a strong chromophore ( -

Isotopic Signature (The "Chlorine Tag"): The presence of a chlorine atom introduces a distinct isotopic pattern (

). In Mass Spectrometry (MS), this creates a unique "M+2" signature that validates the presence of the tag, distinguishing labeled analytes from background noise or unlabeled contaminants.

Target Analyte: Primary amines (N-terminus and

Mechanism of Action

The labeling chemistry relies on the electrophilic nature of the isocyanate carbon. Under slightly basic conditions, the unprotonated amine of the peptide attacks the isocyanate, forming a stable urea linkage.

Reaction Pathway[1][2][3]

-

Activation: The peptide amine must be deprotonated (

) to act as a nucleophile. -

Attack: The lone pair on the nitrogen attacks the central carbon of the isocyanate group (

). -

Stabilization: A proton transfer occurs, resulting in a stable urea derivative.

Pathway Diagram (DOT Visualization)

Figure 1: Reaction mechanism of CNPI with peptide amines, including the competitive hydrolysis pathway.

Experimental Protocol

Safety Warning: Isocyanates are sensitizers and lachrymators. Perform all steps in a fume hood.

Materials

-

Reagent: this compound (Solid, store desicated at 4°C).

-

Solvent: Anhydrous Acetonitrile (ACN) or DMSO.

-

Buffer: 50 mM Sodium Borate or Triethylamine (TEA) buffer, pH 8.5. (Avoid Tris or Glycine, as they contain competing amines).

-

Quenching Agent: 10% Hydroxylamine or Ethanolamine.

Step-by-Step Workflow

Phase 1: Reagent Preparation

-

Stock Solution: Dissolve CNPI in anhydrous ACN to a concentration of 20 mM .

-

Note: Prepare fresh. Isocyanates hydrolyze rapidly in the presence of moisture.

-

-

Peptide Solubilization: Dissolve peptide/protein digest in Borate buffer (pH 8.5) to ~1 mg/mL.

Phase 2: Derivatization Reaction

-

Mixing: Add the CNPI stock solution to the peptide sample in a 50-fold molar excess (relative to total amines).

-

Ratio: Maintain a solvent ratio of at least 50% organic (ACN) if the reagent precipitates, though 20-30% is often sufficient for peptides.

-

-

Incubation: Vortex briefly and incubate at 50°C for 30–60 minutes or room temperature for 2 hours.

-

Causality: Heat accelerates the reaction but increases the risk of hydrolysis. 50°C is the optimal trade-off for quantitative labeling.

-

Phase 3: Quenching & Cleanup

-

Quench: Add an excess of hydroxylamine or ethanolamine (10 µL) to consume unreacted isocyanate.

-

Cleanup (Critical): The excess reagent hydrolyzes to form 2-chloro-4-nitroaniline, which is hydrophobic and interferes with LC.

-

Method: Use Solid Phase Extraction (SPE C18). The labeled peptide will elute in the organic fraction.

-

Alternative: Liquid-Liquid extraction using Ethyl Acetate can remove the non-polar byproducts while retaining the labeled peptide in the aqueous phase.

-

Workflow Diagram (DOT Visualization)

Figure 2: Operational workflow for peptide labeling with CNPI.

Data Analysis & Interpretation

Quantitative Mass Shifts

Upon successful labeling, the mass of the peptide increases by the molecular weight of the reagent (addition reaction).

| Parameter | Value | Notes |

| Reagent Formula | This compound | |

| Added Mass ( | +198.56 Da | Monoisotopic mass added per amine |

| Target Residues | N-terminus, Lysine ( | Expect +397.12 Da for peptides with 1 Lys |

| UV Absorbance | 300–340 nm | Strong absorption due to Nitro group |

The "Chlorine Signature" Validation

The most powerful aspect of CNPI labeling is the isotopic pattern.

-

Unlabeled Peptide: The M+1 peak is typically driven by

(approx 1.1% per carbon). -

Labeled Peptide: The spectrum will show a distinct M+2 peak with significant intensity relative to the molecular ion (M), caused by the

natural abundance (~24.2%). -

Verification Rule: If you observe a mass shift of +198.56 Da without the characteristic 3:1 (M : M+2) chlorine isotope ratio, the peak is a false positive or an artifact.

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield (Precipitation):

-

Cause: CNPI is highly hydrophobic. If the buffer is 100% aqueous, the reagent precipitates before reacting.

-

Fix: Ensure the final reaction mixture contains at least 30-50% Acetonitrile or DMSO.

-

-

Multiple Peaks (Incomplete Labeling):

-

Cause: Steric hindrance or insufficient pH.

-

Fix: Verify pH is > 8.0. If pH < 7.5, the amine is protonated (

) and cannot react.

-

-

High Background:

-

Cause: Hydrolysis of CNPI produces 2-chloro-4-nitroaniline.

-

Fix: Optimize the SPE wash step. The aniline derivative is less polar than most peptides; adjust the organic wash concentration (e.g., wash with 10% ACN before eluting peptides).

-

References

-

Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate.[1] Journal of Proteome Research, 2(3), 265-272.[1] Link

-

Sigma-Aldrich. Peptide Labeling: Reagents and Methods. Technical Library. Link

-

Hettick, J. M., et al. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1567-1575.[2] Link

-

Welch Materials. Unlocking the Potential of Derivatization Technology in HPLC Analysis. Knowledge Base. Link

Sources

Technical Guide: Safe Handling and Operational Protocols for 2-Chloro-4-nitrophenyl Isocyanate

Executive Summary & Chemical Identity[1]

2-Chloro-4-nitrophenyl isocyanate (CAS: 40397-95-3 ) is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry for the synthesis of urea derivatives, carbamates, and heterocyclic scaffolds. Its dual functionality—combining a moisture-sensitive isocyanate group with an electron-withdrawing nitro group and a halogen handle—makes it a versatile but hazardous reagent.

This guide provides a self-validating safety framework for researchers. It moves beyond generic "safety first" slogans to provide mechanistic justifications for every protocol, ensuring that safety is an intrinsic part of the experimental design rather than an external constraint.

Chemical Profile

| Property | Data | Critical Handling Implication |

| CAS Number | 40397-95-3 | Unique identifier for inventory/waste tracking. |

| Molecular Formula | C₇H₃ClN₂O₃ | MW: 198.56 g/mol .[1] |

| Physical State | Solid (typically yellow/crystalline) | Dust inhalation hazard; requires weighing in a closed environment. |

| Melting Point | ~65–69 °C | Low melting point; store refrigerated (2–8 °C) to prevent fusion/degradation. |

| Reactivity | High (Electrophilic) | Rapidly hydrolyzes to release CO₂ and toxic amines. |

Hazard Identification & Toxicology[3]

The safety profile of this compound is dominated by the isocyanate functional group (-N=C=O), which is a potent respiratory sensitizer.

The Sensitization Mechanism

Unlike simple irritants, isocyanates can haptenize native proteins. Upon inhalation or skin contact, the isocyanate group reacts with nucleophilic residues (e.g., lysine amines) on human proteins (albumin, keratin), forming a "non-self" antigen. This triggers an immune response. Subsequent exposures, even at trace levels (ppb), can elicit a life-threatening asthmatic response (Isocyanate Asthma).

GHS Classification Summary

-

Acute Toxicity (Inhalation/Oral): Category 3 (Toxic).[2]

-

Skin/Eye Corrosion: Category 2 (Irritant) / Category 2A (Severe Irritant).

-

Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3]

Chemical Reactivity & Stability

Understanding the degradation pathway is essential for both storage and waste management. Isocyanates are not "stable" in the presence of environmental moisture.

Hydrolysis Pathway (Graphviz Diagram)

The following diagram illustrates the decomposition logic. Note that the formation of CO₂ presents a pressure hazard in sealed waste containers.

Figure 1: Hydrolysis pathway of this compound. The reaction generates toxic aniline derivatives and CO₂ gas, which can pressurize sealed waste containers.

Hierarchy of Controls & PPE

Engineering Controls

-

Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur inside a certified chemical fume hood or a glovebox .

-

Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

-

Inert Atmosphere: Reactions should be run under Nitrogen (N₂) or Argon (Ar) to prevent moisture ingress.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for isocyanates due to permeability.

| PPE Type | Material/Specification | Rationale |

| Hand Protection | Nitrile (Double Gloved) or Butyl Rubber | Nitrile offers fair splash protection; change immediately upon contamination. Butyl provides superior permeation resistance for prolonged handling. |

| Eye Protection | Chemical Splash Goggles | Prevent lachrymatory vapors from reaching the eyes. Safety glasses are inadequate for liquids/fine dusts. |

| Body Protection | Lab Coat (Cotton/Poly) + Chemical Apron | Isocyanates stick to fabrics; a rubber apron prevents saturation of clothes during spills. |

| Respiratory | P100/OV Cartridge (if outside hood) | Strictly prohibited to handle outside engineering controls. Use respirators only in emergency spill cleanup. |

Operational Protocols

Storage & Inventory

-

Temperature: Store refrigerated (2–8 °C).

-

Atmosphere: Store under inert gas (Argon preferred). Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

-

Visual Check: If the yellow solid has turned into a sticky gum or has white crusts (urea formation), the reagent is compromised and should be discarded.

Experimental Setup (Synthesis of Ureas)

Goal: Synthesize a urea derivative while minimizing exposure.

-

Preparation: Flame-dry all glassware and cool under N₂.

-

Weighing:

-

Best Practice: Weigh inside a glovebox.

-

Alternative: Tare a vial with a septum cap. Quickly add solid in the hood, cap immediately, and weigh the closed container. Calculate mass by difference. Never weigh open powder on a benchtop balance.

-

-

Solvent Selection: Use anhydrous solvents (DCM, THF, DMF). Water in solvents will consume the reagent (see Fig 1).

-

Quenching: Upon reaction completion, quench excess isocyanate with methanol (forms the methyl carbamate) or morpholine (forms the urea) before workup. This converts the hazardous electrophile into a stable, non-sensitizing species.

Waste Management

Never dispose of unreacted isocyanate directly into aqueous waste streams (risk of delayed CO₂ evolution and bottle rupture).

-

Protocol: Treat waste streams with the Decontamination Solution (Section 6.1) for 24 hours in a vented container before sealing.

Emergency Response & Decontamination

Decontamination Solution Recipe

Prepare this solution before starting work with large quantities (>5g).

| Component | Volume/Ratio | Function |

| Water | 90% | Hydrolysis medium. |

| Concentrated Ammonia | 2–5% | Accelerates hydrolysis (catalyst). |

| Liquid Detergent | 2–5% | Surfactant; helps solution penetrate hydrophobic isocyanates. |

| Isopropanol (Optional) | 50% (replace some water) | Aids solubility if the isocyanate is solid/gummy. |

Spill Response Workflow (Graphviz Diagram)

A logical decision tree for managing spills ensures no "panic-induced" errors occur.

Figure 2: Decision logic for this compound spill response. Note the critical "Wait" step to allow chemical neutralization.

References

-

Sigma-Aldrich. (n.d.).[4] this compound Product Sheet (CAS 40397-95-3). Retrieved from

-

TCI Chemicals. (n.d.). 4-Chloro-3-nitrophenyl Isocyanate Safety Data. Retrieved from

-

National Institutes of Health (NIH). (2025). Chemical Safety Guide: Handling Aromatic Isocyanates. Retrieved from

-

Safe Work Australia. (2020). Guide to Handling Isocyanates.[5] Retrieved from

-

SKC Inc. (n.d.). Decontamination Solution for Isocyanates: Operating Instructions.[6][7] Retrieved from [6]

Sources

- 1. 4-Chloro-3-nitrophenyl Isocyanate | 40397-96-4 | TCI AMERICA [tcichemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. skcltd.com [skcltd.com]

- 7. skcltd.com [skcltd.com]

2-Chloro-4-nitrophenyl isocyanate stability and storage conditions

Technical Monograph: Stability Dynamics and Preservation Protocols for 2-Chloro-4-nitrophenyl Isocyanate

Executive Summary

This compound (CNPIC) is a specialized electrophile widely utilized in the synthesis of urea derivatives and carbamates for medicinal chemistry. Due to the synergistic electron-withdrawing effects of the ortho-chloro and para-nitro substituents, this compound exhibits heightened electrophilicity at the isocyanate carbon. While this reactivity is advantageous for synthesis, it renders the compound exceptionally sensitive to nucleophilic attack by atmospheric moisture. This guide outlines the mechanistic basis of its instability and provides a validated protocol for storage and handling to prevent the formation of insoluble diarylurea byproducts.

Chemical Basis of Instability

To preserve CNPIC, one must understand the "why" behind its degradation. The stability profile is dictated by its electronic structure:

-

The Isocyanate Carbon: The central carbon in the

group is electron-deficient (electrophilic). -

The Para-Nitro Effect: The nitro group (

) at the 4-position is a strong resonance withdrawer, pulling electron density away from the ring and, by extension, the isocyanate group. -

The Ortho-Chloro Effect: The chlorine atom at the 2-position exerts a strong inductive withdrawing effect (

) due to its proximity to the isocyanate group.

Consequence: The isocyanate carbon in CNPIC is significantly more positive (electrophilic) than in unsubstituted phenyl isocyanate. It does not merely "react" with water; it aggressively scavenges trace moisture from the atmosphere, leading to rapid degradation.

Degradation Pathway: The Hydrolysis Cascade

The primary degradation product is 1,3-bis(2-chloro-4-nitrophenyl)urea , a highly insoluble white solid often observed as a "crust" on the threads of compromised bottles.

Figure 1: The self-propagating hydrolysis cascade. Note that for every 1 molecule of water introduced, 2 molecules of isocyanate are consumed to form the urea impurity.

Storage and Preservation Protocols

The following protocol is designed to maintain purity >98% over 12 months.

A. The "Gold Standard" Storage Workflow

| Parameter | Specification | Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Lowers kinetic energy, slowing the rate of hydrolysis and dimerization. |

| Atmosphere | Argon or Nitrogen | Argon is heavier than air and provides a better "blanket" in the bottle headspace than Nitrogen. |

| Container | Amber Glass with Septum Cap | Amber glass prevents photodegradation (nitro compounds are light-sensitive). Septums allow sampling without exposing the bulk to air. |

| Desiccant | Secondary Containment | Store the bottle inside a jar containing activated silica gel or Drierite™. |

B. Critical Handling Procedures

-

The Warm-Up Rule: Never open a cold bottle of isocyanate.

-

Protocol: Remove the bottle from the freezer and place it in a desiccator at room temperature for 30–60 minutes before opening.

-

Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent, initiating the hydrolysis cascade shown in Figure 1.

-

-

Aliquoting Strategy:

-

If the bottle will be used frequently, divide the bulk material into single-use vials inside a glovebox or under an inert gas stream. This prevents repeated freeze-thaw cycles and moisture exposure.

-

-

Solvent Compatibility:

-

Strictly Anhydrous: Use only anhydrous solvents (THF, DCM, Toluene) stored over molecular sieves.

-

Avoid: Alcohols (MeOH, EtOH) and Amines, as these will react instantly to form carbamates and ureas, respectively.

-

Figure 2: The receipt-to-storage logic flow to ensure maximum shelf-life.

Quality Control & Validation

Before committing valuable intermediates to a reaction, validate the quality of the CNPIC using FT-IR (Fourier Transform Infrared Spectroscopy) . This is the fastest and most reliable method.

FT-IR Diagnostic Table

| Functional Group | Wavenumber (cm⁻¹) | Interpretation | Status |

| Isocyanate (-N=C=O) | ~2250 – 2280 | Very strong, sharp peak. | Active Reagent |

| Urea Carbonyl (C=O) | ~1640 – 1660 | Medium/Strong peak. | Degradation Product |

| Amine (N-H) | ~3300 – 3400 | Broad stretch. | Hydrolysis Indicator |

Pass/Fail Criteria:

-

PASS: Strong peak at ~2270 cm⁻¹, baseline flat at 1650 cm⁻¹.

-

FAIL: Significant peak appearing at ~1650 cm⁻¹ (Urea formation). If the urea peak is >10% the height of the isocyanate peak, repurification (recrystallization from dry hexane/toluene) is recommended.

Safety Profile

-

Lachrymator: CNPIC vapors are irritating to the eyes and mucous membranes.[1] Handle only in a fume hood.[2]

-

Sensitizer: Isocyanates are known respiratory and skin sensitizers.[3] Long-term exposure can lead to asthma-like symptoms.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Double-gloving is recommended when handling neat liquid/solid.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76956, this compound. Retrieved from [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Isocyanates and Ureas. Retrieved from [Link]

Sources

Methodological & Application

2-Chloro-4-nitrophenyl isocyanate derivatization for HPLC analysis of amines

Application Note: High-Sensitivity HPLC Analysis of Aliphatic Amines via 2-Chloro-4-nitrophenyl Isocyanate (CNPI) Derivatization

Executive Summary

The analysis of aliphatic amines by High-Performance Liquid Chromatography (HPLC) is frequently hampered by their lack of native chromophores and high polarity. Direct UV detection is often impossible, and retention on reversed-phase columns is poor.

This Application Note details a robust protocol for the pre-column derivatization of primary and secondary amines using This compound (CNPI) . The CNPI reagent reacts rapidly with amine moieties to form stable, highly hydrophobic urea derivatives. The introduction of the 2-chloro-4-nitrophenyl moiety serves two critical functions:

-

Chromophore Introduction: It imparts a strong UV absorption (typically

~300–330 nm), enabling nanomolar detection limits. -

Retentivity Enhancement: It increases the hydrophobicity of the analyte, allowing for efficient separation on standard C18 stationary phases.

Chemistry & Mechanism

The core of this protocol is the nucleophilic addition of the amine nitrogen to the highly electrophilic isocyanate carbon of CNPI. The presence of the electron-withdrawing nitro (-NO

Reaction Scheme:

Critical Control Point: Isocyanates are moisture-sensitive. Water competes with the amine to form unstable carbamic acids, which decarboxylate to form anilines. Therefore, anhydrous conditions are preferred during the reaction phase.

Visual 1: Reaction Mechanism Pathway

Caption: Figure 1. Reaction pathway showing the formation of the stable urea derivative and the potential hydrolysis side-reaction.

Experimental Protocol

Safety Warning: CNPI is a potent irritant and lachrymator. Perform all derivatization steps in a chemical fume hood.

Reagents and Equipment

-

Derivatizing Reagent: this compound (CNPI), 10 mM in anhydrous Acetonitrile (ACN). Prepare fresh daily.

-

Reaction Solvent: Anhydrous Acetonitrile (ACN).

-

Catalyst (Optional): Triethylamine (TEA) or Pyridine (used to scavenge protons for salt-form amines).

-

Quenching Reagent: Diethylamine (10% in ACN) or Ethanol.

-

Heating Block: Capable of maintaining 50°C ± 1°C.

Step-by-Step Derivatization Workflow

-

Sample Preparation:

-

Dissolve amine sample in ACN or a mixture of ACN/Water (if solubility is an issue, keep water <10%).

-

Adjust concentration to approx. 10–100 µg/mL.

-

Note: If the amine is a hydrochloride salt, add equimolar TEA to liberate the free base.

-

-

Reaction Setup:

-

In a 1.5 mL HPLC vial, combine 100 µL of Sample with 100 µL of CNPI Reagent .

-

Cap the vial tightly to exclude atmospheric moisture.

-

-

Incubation:

-

Vortex for 10 seconds.

-

Incubate at 50°C for 20 minutes .

-

Rationale: Mild heating ensures complete reaction of sterically hindered secondary amines without causing thermal degradation.

-

-

Quenching (Critical):

-

Final Dilution:

-

Dilute the mixture with 750 µL of Mobile Phase A (Water/0.1% Formic Acid).

-

Filter through a 0.22 µm PTFE filter if precipitate is visible.

-

Visual 2: Analytical Workflow

Caption: Figure 2. Operational workflow for CNPI derivatization and analysis.

HPLC Method Parameters

The derivatized amines (ureas) are significantly less polar than the native amines, making them ideal for Reversed-Phase Chromatography (RPC).

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Acetate for pH control) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp | 30°C |

| Detection | UV-Vis at 320 nm (Secondary: 254 nm) |

Gradient Profile:

-

0-2 min: 20% B (Isocratic hold)

-

2-15 min: 20% -> 80% B (Linear Gradient)

-

15-18 min: 80% B (Wash)

-

18-20 min: 20% B (Re-equilibration)

Validation & Performance Characteristics

To ensure the method is "self-validating" (Trustworthiness), the following performance metrics should be verified during method development:

-

Selectivity: The "Reagent Blank" (CNPI + Quencher, no sample) must be injected to identify the reagent-related peaks. The analyte peak must be resolved (Resolution > 1.5) from these background peaks.

-

Linearity: Expected dynamic range is 0.1 – 100 µg/mL with R² > 0.999.

-

Stability: The urea derivatives are generally stable for >24 hours at room temperature, unlike some OPA derivatives which degrade rapidly.

-